

different isomers of methylionone and their structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylionone**

Cat. No.: **B1628513**

[Get Quote](#)

An In-depth Technical Guide to the Isomers of **Methylionone**

Introduction

Methylionone is a collective name for a group of isomeric organic compounds that are highly valued in the fragrance and flavor industries for their characteristic violet, orris, and woody scents.^{[1][2]} These compounds are sesquiterpenoids with the chemical formula C₁₄H₂₂O.^[3] ^[4] The subtle variations in the position of double bonds within the cyclohexenyl ring and on the aliphatic side chain, as well as the branching of the side chain, give rise to a number of isomers, each with a unique olfactory profile.^[5] Commercial **methylionone** is typically a mixture of these isomers, with the specific composition determining the overall scent.^{[1][2][6]} This guide provides a detailed overview of the different isomers of **methylionone**, their structures, physicochemical properties, and the experimental protocols for their synthesis and separation.

Isomers of Methylionone and their Structures

The isomers of **methylionone** are broadly classified into two groups: **n-methylionones** and **iso-methylionones**. The "n-" and "iso-" prefixes refer to the structure of the butenone side chain. Within these groups, further isomerism exists based on the position of the endocyclic double bond (α , β , γ , δ).

n-Methylionones

In **n-methylionones**, the side chain is a penten-3-one group attached to the trimethylcyclohexenyl ring.

- **α-n-Methylionone:** The double bond in the ring is at the C2 position.
 - IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one[7]
 - Structure:

[Click to download full resolution via product page](#)

Caption: Structure of **α-n-Methylionone**.

- **β-n-Methylionone:** The double bond in the ring is at the C1 position.
 - IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-1-en-3-one[8]
 - Structure:

[Click to download full resolution via product page](#)

Caption: Structure of **β-n-Methylionone**.

iso-Methylionones

In **iso-methylionones**, the side chain is a 3-methyl-3-buten-2-one group.

- **α-iso-Methylionone (Gamma-Methylionone):** The double bond in the ring is at the C2 position. This isomer is often referred to as **γ-methylionone** in the fragrance industry.[9][10]
 - IUPAC Name: (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[11]
 - Structure:

[Click to download full resolution via product page](#)

Caption: Structure of **α-iso-Methylionone**.

- **β -iso-Methylionone (Delta-Methylionone):** The double bond in the ring is at the C1 position. This isomer is also known as **δ -methylionone**.[\[3\]](#)[\[12\]](#)

- IUPAC Name: (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one[\[3\]](#)[\[13\]](#)

- Structure:

[Click to download full resolution via product page](#)

Caption: Structure of **β -iso-Methylionone**.

- **δ -Methylionone:** The double bond in the ring is at the C3 position.

- IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pent-1-en-3-one[\[14\]](#)

- Structure:

[Click to download full resolution via product page](#)

Caption: Structure of **δ -Methylionone**.

Physicochemical Properties

The physicochemical properties of **methylionone** isomers are crucial for their application in various formulations. Below is a summary of available data.

Property	α-n-Methylionone ne	β-n-Methylionone ne	α-iso-Methylionone ne	β-iso-Methylionone ne	δ-Methylionone ne
CAS Number	7779-30-8[1]	127-43-5[15]	127-51-5[16] [17]	79-89-0[3]	7784-98-7[14][18]
Molecular Formula	C14H22O[1] [4]	C14H22O[15]	C14H22O[16] [17]	C14H22O[3] [19]	C14H22O[3] [14]
Molecular Weight (g/mol)	206.33[1][4]	206.32[15]	206.32[17]	206.3239[3] [19]	206.32[14]
Appearance	Slightly yellow to orange clear liquid[1]	-	Colorless to pale yellow liquid[11][17]	-	Pale yellow to yellow clear liquid (est) [18]
Boiling Point (°C)	~97 @ 0.35 kPa[5]	301 @ 760 mmHg[15]	93 @ 3.1 mmHg[11]	~94 @ 0.4 kPa[5]	232 @ 760 mmHg[18]
Density (g/mL)	0.930[1]	0.94 @ 25°C[15]	0.93 @ 20°C[16]	-	0.931-0.938 @ 25°C[18]
Refractive Index	1.500[1]	1.514[15]	-	-	1.493-1.499 @ 20°C[18]
Odor Profile	Floral, woody[1]	Similar to β-ionone with a leather note[15][20]	Floral, violet, orris, slightly woody and fruity[6][11] [16]	Woody, ambergris, waxy, orris, floral[21]	Woody, musk, patchouli, oakmoss[18]

Experimental Protocols

Synthesis of Methylionone Isomers

The industrial synthesis of **methylionones** is a two-step process involving an aldol condensation followed by a cyclization reaction.[5][22][23]

Step 1: Aldol Condensation to form Pseudo-**methylionone**

This step involves the base-catalyzed condensation of citral with methyl ethyl ketone. The choice of catalyst and reaction conditions can influence the ratio of n- and iso-pseudo-**methylionone** precursors.

- Reactants: Citral and methyl ethyl ketone.
- Catalyst: Alkaline catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[\[5\]](#)
- Procedure:
 - In a reaction vessel equipped with stirring, cooling, and a dropping funnel, a solution of the alkaline catalyst in a suitable solvent (e.g., ethanol) is prepared.
 - Methyl ethyl ketone is added to the catalyst solution.
 - Citral is added dropwise to the mixture while maintaining a low temperature (e.g., below 10°C) to control the exothermic reaction.[\[22\]](#)
 - The reaction is stirred for a specified period to ensure complete condensation.
 - The reaction mixture is then neutralized with an acid (e.g., acetic acid) and washed with water to remove the catalyst and unreacted starting materials.
 - The organic layer containing the pseudo-**methylionone** is separated and the solvent is removed under reduced pressure.

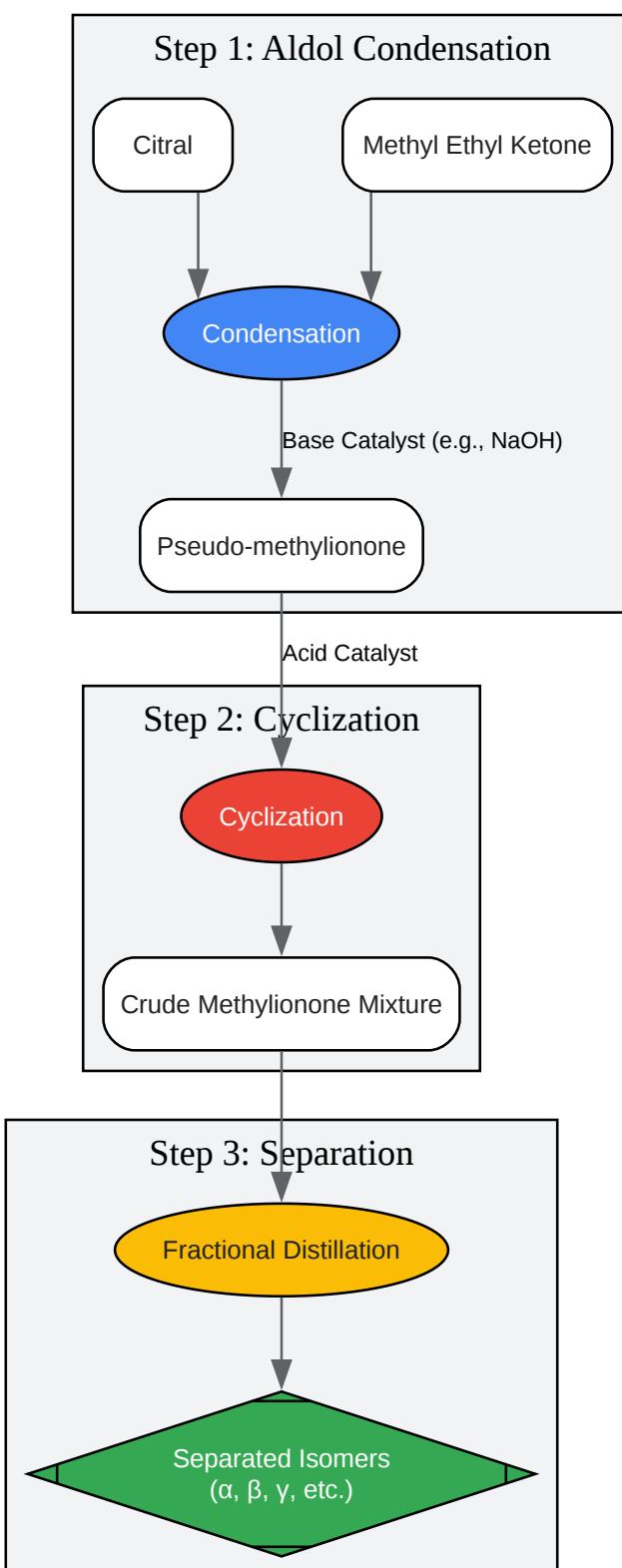
Step 2: Cyclization to **Methylionones**

The pseudo-**methylionone** intermediate is then cyclized using an acid catalyst. The choice of acid significantly affects the resulting isomer distribution.[\[5\]](#)

- Catalysts and Resulting Isomers:
 - Concentrated Sulfuric Acid (85-98%): Primarily yields α -**methylionone** with some β -isomer.[\[5\]](#)

- Phosphoric Acid (85%): Favors the formation of **β-methylionone**.[\[5\]](#)
- Boron Trifluoride Etherate ($\text{BF}_3 \cdot \text{Et}_2\text{O}$): Can produce **γ-methylionone** (α -iso-**methylionone**) along with α and β isomers.[\[5\]](#)
- General Procedure:
 - The crude pseudo-**methylionone** is dissolved in a suitable solvent.
 - The acid catalyst is added slowly while maintaining a controlled temperature.
 - The reaction mixture is stirred until the cyclization is complete, which can be monitored by techniques like gas chromatography (GC).
 - The mixture is then neutralized with a base (e.g., sodium carbonate solution) and washed with water.
 - The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated.
 - The resulting crude **methylionone** is a mixture of isomers.

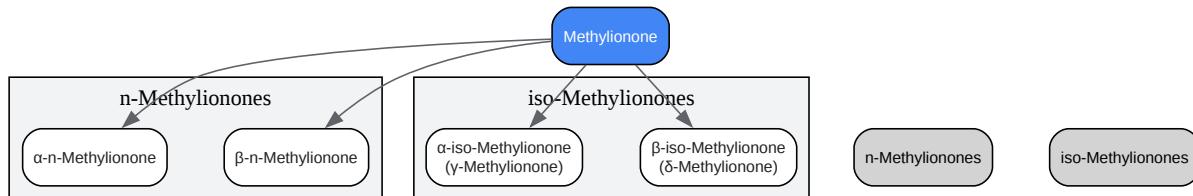
Separation of Methylionone Isomers


The separation of the different **methylionone** isomers from the crude reaction mixture is typically achieved through fractional distillation under reduced pressure.[\[5\]](#)

- Principle: The isomers have slightly different boiling points, which allows for their separation by careful distillation.
- Apparatus: A high-efficiency distillation column is required for effective separation.
- Procedure:
 - The crude **methylionone** mixture is placed in the distillation flask.
 - The system is evacuated to a low pressure to reduce the boiling points and prevent thermal degradation.

- The mixture is heated, and the different isomers are collected as fractions at their respective boiling points. For example, at a pressure of 0.35 kPa, **α-methylionone** has a boiling point of approximately 97°C, while **β-methylionone** boils at around 102°C.[5]
- Analytical Monitoring: The composition of the fractions is monitored using analytical techniques such as Gas Chromatography (GC) or Ultra-Performance Liquid Chromatography (UPLC) to ensure the purity of the separated isomers.[24]

Visualizations


Synthesis Workflow of Methylionone Isomers

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and separation of **methylionone** isomers.

Logical Relationship of Methylionone Isomers

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl ionone (mixture of isomers) | The Fragrance Conservatory [fragranceconservatory.com]
- 3. Showing Compound delta-Methylionone (FDB008405) - FooDB [foodb.ca]
- 4. Methylionone | C14H22O | CID 5371084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. Methyl Ionone Gamma A (1335-46-2) – Premium Violet-Like Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. Methyl-alpha-ionone | C14H22O | CID 16751505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Beta methyl ionone | C14H22O | CID 5375218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alpha-Isomethyl-ionone | The Fragrance Conservatory [fragranceconservatory.com]
- 10. Methyl ionone (mixture of isomers) | The Fragrance Conservatory [fragranceconservatory.com]

- 11. α -Isomethyl ionone - Wikipedia [en.wikipedia.org]
- 12. beta-ISOMETHYLIONONE | C14H22O | CID 5372195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for delta-Methylionone (HMDB0031737) [hmdb.ca]
- 14. Methyl-delta-ionone | C14H22O | CID 5463913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cas 127-43-5,BETA-N-METHYLIONONE | lookchem [lookchem.com]
- 16. ALPHA-ISO-METHYLIONONE | 127-51-5 [chemicalbook.com]
- 17. tiiips.com [tiiips.com]
- 18. delta-methyl ionone [flavscents.com]
- 19. β -iso-Methyl ionone [webbook.nist.gov]
- 20. BETA-N-METHYLIONONE | 127-43-5 [chemicalbook.com]
- 21. beta-isomethyl ionone [flavscents.com]
- 22. US3840601A - Process for preparation of methyl ionones - Google Patents [patents.google.com]
- 23. Methylionone and preparation method of methylionone intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [different isomers of methylionone and their structures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1628513#different-isomers-of-methylionone-and-their-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com